molecular formula C18H17N3O2 B2708642 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-26-8

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2708642
CAS No.: 877649-26-8
M. Wt: 307.353
InChI Key: OPKLDPKUGLHCIR-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a benzyl group and a carboxamide group, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrido[1,2-a]pyrimidine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antibacterial, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-N-(4-chlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • 7-methyl-N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • 7-methyl-N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Uniqueness

Compared to similar compounds, 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group on the benzyl moiety can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

7-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-3-6-14(7-4-12)9-20-17(22)15-10-19-16-8-5-13(2)11-21(16)18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKLDPKUGLHCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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